XLogP3 Lipophilicity Difference Versus [3,2-f] and [2,3-g] Positional Isomers
The XLogP3 value computed by PubChem for the target compound is 2.1, whereas both the [3,2-f] and [2,3-g] positional isomers return a value of 2.2 [1][2]. This 0.1 log unit lower lipophilicity may influence solubility and passive membrane permeability in cellular assays.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Furo[3,2-f][1,3]benzoxazole (XLogP3 = 2.2); Furo[2,3-g][1,3]benzoxazole (XLogP3 = 2.2) |
| Quantified Difference | ΔXLogP3 = −0.1 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem 2024.11.20 release |
Why This Matters
Even a 0.1 log unit difference in predicted lipophilicity can shift aqueous solubility and influence log D, impacting the interpretability of comparative SAR studies and the transferability of reaction conditions across isomer series.
- [1] PubChem Compound CID 22599146 (Furo[3,2-f][1,3]benzoxazole): Computed Properties – XLogP3-AA. National Library of Medicine. View Source
- [2] PubChem Compound CID 45120277 (Furo[2,3-g][1,3]benzoxazole): Computed Properties – XLogP3-AA. National Library of Medicine. View Source
